(5R)-Dihydrothymine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
86387-01-1 |
|---|---|
Molecular Formula |
C5H8N2O2 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
(5R)-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C5H8N2O2/c1-3-2-6-5(9)7-4(3)8/h3H,2H2,1H3,(H2,6,7,8,9)/t3-/m1/s1 |
InChI Key |
NBAKTGXDIBVZOO-GSVOUGTGSA-N |
Isomeric SMILES |
C[C@@H]1CNC(=O)NC1=O |
Canonical SMILES |
CC1CNC(=O)NC1=O |
Origin of Product |
United States |
Advanced Stereochemical and Conformational Studies of 5r Dihydrothymine
Elucidation of (5R)-Configuration and Diastereomeric Relationships
(5R)-Dihydrothymine is a chiral molecule, with the carbon at position 5 (C5) being a stereocenter. The designation "(5R)" refers to the absolute configuration at this carbon, determined by the Cahn-Ingold-Prelog priority rules. chemistrysteps.comlibretexts.orglibretexts.org The saturation of the C5-C6 double bond in thymine (B56734) to form dihydrothymine (B131461) results in a non-planar ring structure and introduces chirality at the C5 position. osti.gov
The elucidation of the specific stereochemistry, including the (5R) configuration, often involves advanced analytical techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. cdnsciencepub.comresearchgate.netnih.gov These methods provide precise information about the three-dimensional arrangement of atoms, confirming the absolute configuration and the relationship between different diastereomers. cdnsciencepub.comresearchgate.netnih.gov For example, X-ray analysis has been used to determine the crystal and molecular structure of compounds like (-)cis(5R,6S) thymidine (B127349) glycol. cdnsciencepub.com
Computational Modeling of Preferred Conformations (e.g., Half-Chair)
Computational modeling plays a vital role in understanding the preferred three-dimensional shapes, or conformations, of this compound and its derivatives. nih.govresearchgate.net Due to the saturation of the C5-C6 bond, the pyrimidine (B1678525) ring is no longer planar and adopts a puckered conformation. osti.gov The most common and energetically favorable conformation for the dihydrouracil (B119008) ring is the "half-chair" conformation. acs.orgclockss.orgnih.gov In this arrangement, the portion of the ring containing N1, C2, N3, and C4 is nearly planar, while C5 and C6 are displaced on opposite sides of this plane. osti.govclockss.org
Quantum-chemical calculations, such as those using ab initio methods and density functional theory (DFT), are employed to model these conformations and determine their relative energies. osti.govnih.govresearchgate.netacs.org These computational studies have demonstrated that the half-chair conformation is indeed the most stable for dihydrothymine. osti.govacs.org Molecular dynamics (MD) simulations further allow for the study of the dynamic behavior of these molecules in solution, providing insights into conformational changes and stability. osti.govpurdue.edu For instance, MD simulations have been used to investigate the structural impact of the spore photoproduct, which contains a this compound moiety, within a DNA duplex. purdue.edu
The puckering of the ring can be quantitatively described by puckering coordinates, which provide a detailed picture of the ring's non-planar shape. smu.edu These computational approaches are essential for predicting how this compound and its derivatives will behave in a biological context, such as when incorporated into DNA. osti.gov
Influence of Substituents on this compound Conformation
The conformation of the this compound ring is significantly influenced by the presence and nature of substituents at various positions, particularly at N1, C5, and C6. nih.govresearchgate.netacs.org The steric and electronic properties of these substituents can alter the energetic landscape of the molecule, favoring certain conformations over others. researchgate.netlibretexts.orgnih.gov
Computational studies have shown that the substitution pattern plays a crucial role in determining the preferred orientation (axial or equatorial) of the substituents on the half-chair ring. researchgate.netacs.org
N1-Position: Unsubstitution at the N1 position generally favors a half-chair conformation where the substituents at C5 and C6 occupy equatorial positions. nih.govresearchgate.netacs.org
C6-Position: In the case of a (6S)-1,6-dimethyl-5,6-dihydrothymine, the C6-substituent adopts an axial position to minimize van der Waals interactions with the N1-substituent. nih.govresearchgate.netacs.org
C5 and C6 Interactions: When a bulky substituent is introduced at the C6-position, repulsive forces between the C5 and C6 substituents can make a diaxially substituted half-chair conformation the most energetically favorable. researchgate.netacs.org
Table 1: Investigated Diastereomers and their Conformational Properties
| Compound/Diastereomer | Key Findings | Research Focus |
|---|---|---|
| (6S)-1,6-dimethyl-5,6-dihydrothymine | C6-substituent adopts an axial position to minimize van der Waals interactions with the N1-substituent. nih.govresearchgate.netacs.org | Influence of Substituents |
| Unsubstituted N1-dihydrothymine | Favors a half-chair conformation with C5 and C6 substituents in equatorial positions. nih.govresearchgate.netacs.org | Influence of Substituents |
| Dihydrothymine with pyrimidone at C6 | Repulsive forces between C5 and C6 substituents favor a diaxially substituted half-chair conformation. researchgate.netacs.org | Influence of Substituents |
| (-)cis(5R,6S) thymidine glycol | The half-chair pucker of the saturated pyrimidine ring was confirmed by X-ray crystallography. cdnsciencepub.com | Stereochemical Elucidation |
| 5R-SP TpT | Fits well within the right-handed helix of DNA, unlike the 5S-isomer. nih.gov | Diastereomeric Relationships |
Biochemical Pathways of 5r Dihydrothymine Formation and Catabolism
Enzymatic Reduction of Thymine (B56734) to (5R)-Dihydrothymine
The initial and rate-limiting step in the catabolism of thymine is its reduction to this compound. nvkc.nlnih.gov This reaction is catalyzed by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD), also known as dihydrothymine (B131461) dehydrogenase. nih.govmedlineplus.govwikipedia.org
DPD facilitates the reduction of the 5,6-double bond within the pyrimidine (B1678525) ring of thymine, utilizing nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) as a source of electrons. nih.govnih.gov The enzyme itself is a complex flavoprotein containing both flavin adenine dinucleotide (FAD) and flavin mononucleotide (FMN) as cofactors, in addition to iron-sulfur clusters. nih.govrcsb.org The reaction converts thymine into 5,6-dihydrothymine, with the (5R) stereoisomer being the specific form produced in this biological context. medlineplus.govontosight.aioup.com This enzymatic step is essential for the breakdown of excess thymine in the body. medlineplus.gov
The DPYD gene provides the genetic instructions for producing the dihydropyrimidine dehydrogenase enzyme. medlineplus.govwikipedia.org Mutations in this gene can lead to DPD deficiency, a condition that impairs the breakdown of thymine and similar molecules, potentially causing them to accumulate to toxic levels. medlineplus.govmedchemexpress.commedchemexpress.com
Table 1: Key Components in the Formation of this compound
| Component | Role |
| Substrate | Thymine |
| Product | This compound |
| Enzyme | Dihydropyrimidine Dehydrogenase (DPD) |
| Cofactor | NADPH |
Degradation Pathways of this compound Metabolites
Following its formation, this compound enters a multi-step degradation pathway. nvkc.nlnih.gov The subsequent steps involve hydrolysis and further enzymatic conversions to ultimately yield simpler molecules that can be excreted or utilized in other cellular processes. medlineplus.govcreative-proteomics.com
The second step in this catabolic pathway is the hydrolytic ring opening of this compound. nvkc.nlnih.gov This reaction is catalyzed by the enzyme dihydropyrimidinase (DHP). nvkc.nlnih.gov DHP acts on the saturated pyrimidine ring, cleaving the bond between N3 and C4 to produce N-carbamyl-β-aminoisobutyric acid. core.ac.ukoatext.com
The final step in the degradation of this compound metabolites is catalyzed by the enzyme β-ureidopropionase. nvkc.nlcore.ac.uk This enzyme converts N-carbamyl-β-aminoisobutyric acid into β-aminoisobutyric acid, carbon dioxide (CO2), and ammonia. creative-proteomics.comcore.ac.uk β-aminoisobutyric acid is a distinctive marker for thymine degradation. creative-proteomics.com
Deficiencies in the enzymes of this pathway, such as dihydropyrimidinase or β-ureidopropionase, can lead to the accumulation of their respective substrates, including dihydrothymine and N-carbamyl-β-aminoisobutyric acid, in bodily fluids. nih.govcore.ac.ukoup.com
Table 2: Degradation Pathway of this compound
| Metabolite | Enzyme | Product(s) |
| This compound | Dihydropyrimidinase (DHP) | N-carbamyl-β-aminoisobutyric acid |
| N-carbamyl-β-aminoisobutyric acid | β-Ureidopropionase | β-aminoisobutyric acid, CO2, Ammonia |
This compound as an Endogenous Metabolite in Biological Systems
This compound is a naturally occurring, or endogenous, metabolite found in various biological systems, from bacteria to humans. ontosight.ai Its presence is a direct consequence of the routine catabolism of thymine, a fundamental component of DNA. medchemexpress.com
This compound can be detected in various human tissues and bodily fluids, including blood, urine, and cerebrospinal fluid. medlineplus.gov The concentration of dihydrothymine, along with other pyrimidine catabolites, can serve as a biomarker for certain metabolic disorders. loinc.org For instance, elevated levels of dihydrothymine in urine are a key indicator of dihydropyrimidinase deficiency. loinc.orgloinc.org
The study of this compound and its metabolic pathway provides crucial insights into nucleotide metabolism and its regulation within cells. ontosight.ai Imbalances in this pathway can have significant physiological consequences, highlighting the importance of the enzymes responsible for its formation and degradation in maintaining cellular health. medchemexpress.comnih.gov
5r Dihydrothymine and Its Derivatives in Nucleic Acid Integrity and Damage Response
Formation of (5R)-Dihydrothymine as a DNA Lesion (e.g., Spore Photoproduct)
In most organisms, UV radiation primarily induces the formation of cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs) and pyrimidine (6-4) pyrimidone photoproducts (6-4PPs). nih.gov However, in the dormant endospores of certain bacteria, such as Bacillus subtilis, the major DNA lesion formed upon UV exposure is a unique thymine (B56734) dimer known as the spore photoproduct (SP). nih.goviucr.org This lesion is chemically identified as 5-thyminyl-5,6-dihydrothymine, where one thymine residue is linked via its methyl group to the C5 position of an adjacent, saturated thymine residue. oup.com The dihydrothymine (B131461) moiety of this photoproduct exists specifically as the (5R) stereoisomer. oup.com
The preferential formation of SP in bacterial spores is attributed to the unique physicochemical environment of the spore core. nih.gov Key factors include:
Low Hydration: The dehydrated state of the spore core promotes an A-like DNA conformation, which is distinct from the canonical B-form DNA found in actively growing cells. nih.gov
Small, Acid-Soluble Proteins (SASPs): The chromosome in spores is saturated with α/β-type SASPs. The binding of these proteins physically alters the DNA structure, further favoring the A-like conformation and influencing the photochemical reaction pathway. nih.govasm.org
Photosensitization: The presence of high concentrations of dipicolinic acid complexed with calcium (Ca-DPA) within the spore core may act as a photosensitizer, contributing to the specific photochemistry.
This unique environment suppresses the formation of CPDs and channels the energy from UV photons into the creation of SP. asm.org The formation mechanism involves a radical-mediated hydrogen atom transfer from the methyl group of the 3'-thymine to the C6 position of the 5'-thymine, followed by the formation of a covalent bond between the C5 of the 5'-thymine and the methyl carbon of the 3'-thymine.
Upon germination, spores must accurately repair this lesion to ensure viability. This is accomplished by a specialized, light-independent DNA repair enzyme called Spore Photoproduct Lyase (SPL). nih.govpnas.org SPL is a radical S-adenosylmethionine (SAM) enzyme that specifically recognizes and repairs the (5R)-SP lesion, directly reversing the damage to restore two intact thymine residues. nih.govoup.com The enzyme is stereospecific and does not act on the (5S) isomer of the spore photoproduct. oup.com
| Factor | Consequence in Bacterial Spores | Reference |
| UV Radiation (254 nm) | Predominant formation of Spore Photoproduct (5-thyminyl-5,6-dihydrothymine) | oup.comasm.org |
| DNA Conformation | A-like conformation due to low hydration and SASP binding | nih.gov |
| Repair Mechanism | Specific repair of (5R)-SP by Spore Photoproduct Lyase (SPL) | nih.govoup.com |
Oxidative Stress and Radiation-Induced this compound Derivatives (e.g., Thymine Glycol)
Beyond the specific case of the spore photoproduct, the thymine base is highly susceptible to damage from oxidative stress and ionizing radiation. Reactive oxygen species (ROS), generated as byproducts of normal aerobic metabolism or by exposure to radiation, can attack the C5=C6 double bond of thymine. scirp.orgtaylorandfrancis.com This attack leads to a variety of oxidation products, including thymine glycol (5,6-dihydroxy-5,6-dihydrothymine), which is one of the most common oxidative DNA lesions. scirp.orgpnas.org
The formation of thymine glycol (Tg) saturates the pyrimidine ring, creating two chiral centers at the C5 and C6 positions. Consequently, Tg can exist as four distinct stereoisomers. nih.gov Following exposure to ionizing radiation, the cis isomers, (5R,6S)-Tg and (5S,6R)-Tg, are formed in approximately equal amounts in DNA. nih.gov Oxidation by chemical agents, however, tends to preferentially generate the (5R,6S) isomer. pnas.org These dihydrothymine derivatives are structurally different from the spore photoproduct as they involve hydroxylation of the saturated ring rather than a dimer linkage.
Other related lesions produced by ionizing radiation include 5,6-dihydrothymine (DHT) itself, which lacks the hydroxyl groups of thymine glycol but shares the saturated pyrimidine ring. nih.govosti.gov Ionizing radiation can also induce the formation of C5-C5'-linked dihydrothymine dimers, which are structurally distinct from the spore photoproduct. acs.org Furthermore, oxidative damage to 5-methylcytosine (B146107) can lead to the formation of thymine glycol mismatched with guanine (B1146940), following deamination of the unstable 5-methylcytosine glycol intermediate.
The cellular response to these lesions involves multiple DNA repair pathways. Thymine glycol, for instance, is a significant block to DNA replication and is primarily repaired by the base excision repair (BER) pathway, initiated by DNA glycosylases such as endonuclease III (Nth) and endonuclease VIII (Nei) in E. coli and their mammalian homologs (NTHL1 and NEIL1). nih.govanr.fr These enzymes exhibit stereoselectivity, with different glycosylases showing preferences for excising different Tg stereoisomers. nih.gov
| Lesion | Inducing Agent(s) | Key Stereoisomer(s) | Primary Repair Pathway | Reference |
| Thymine Glycol (Tg) | Ionizing Radiation, ROS | (5R,6S)-Tg, (5S,6R)-Tg | Base Excision Repair (BER) | scirp.orgpnas.orgnih.gov |
| 5,6-Dihydrothymine (DHT) | Ionizing Radiation | (5R)-DHT, (5S)-DHT | Base Excision Repair (BER) | nih.govosti.gov |
| C5-C5' Dihydrothymine Dimers | Ionizing Radiation | (5R,5'R)-dimer, (5S,5'S)-dimer, meso-dimer | Oxidative splitting | acs.org |
Mechanisms of DNA Destabilization and Distortion Induced by this compound Lesions
The saturation of the C5-C6 bond in thymine to form this compound and its derivatives removes the planarity of the pyrimidine ring, introducing significant structural perturbations into the DNA double helix. anr.fr These distortions are the basis for their recognition by DNA repair machinery and are responsible for their interference with DNA replication and transcription.
Spore Photoproduct (SP): Structural studies, including X-ray crystallography and molecular dynamics simulations, have provided detailed insights into the conformational changes induced by the (5R)-SP lesion. nih.goviucr.orgnih.gov Despite the covalent linkage between the two thymine residues, the lesion surprisingly retains normal Watson-Crick hydrogen bonding with the two adenine (B156593) bases on the complementary strand. nih.goviucr.org However, the local DNA structure is significantly altered:
Minor Groove Widening: The presence of the SP lesion causes a notable widening of the DNA minor groove by nearly 3 Å compared to undamaged B-form DNA. nih.goviucr.org
Helical Distortion: The region surrounding the lesion deviates from a standard B-DNA conformation, showing a tendency to adopt a more A-like structure. nih.gov
Weakened Base Pairing: While hydrogen bonds are maintained, simulations suggest they are weakened at the damage site compared to undamaged DNA. nih.gov
Global Bending: The lesion induces a degree of global bending in the DNA duplex. nih.gov These relatively subtle, yet distinct, structural features are thought to be the key recognition signals for the Spore Photoproduct Lyase enzyme. nih.govnih.gov
Thymine Glycol (Tg): The thymine glycol lesion introduces a more severe distortion to the DNA helix. The non-planar glycol moiety disrupts base stacking and hydrogen bonding. anr.frnih.gov
Helix Destabilization: The presence of a single Tg residue significantly destabilizes the DNA duplex. scirp.org Molecular modeling studies indicate that Tg destabilizes interactions with the neighboring base pair on its 5' side. nih.gov Structural studies on the cis-(5R,6S)-Tg epimer show that it perturbs not only its own base pair but also the adjacent 5'-neighbor base pair.
Replication Block: Tg acts as a strong block to high-fidelity DNA polymerases, often halting DNA synthesis. scirp.orgpnas.org This is attributed to the steric hindrance caused by the lesion. For example, the C5-methyl group of Tg can protrude axially from the pyrimidine ring, preventing the adjacent 5' template base from stacking correctly, thereby impeding the incorporation of the next nucleotide. pnas.org
Base Pairing and Mispairing: While Tg can form a stable, albeit distorted, base pair with adenine, it disrupts the ideal Watson-Crick geometry. pnas.orgnih.gov When mismatched with guanine, the cis-(5R,6S)-Tg lesion adopts a wobble orientation, which still allows both bases to remain stacked within the helix but disrupts the standard pairing and increases local disorder. acs.org
| Lesion | Key Structural Distortions | Impact on DNA Function | Reference |
| Spore Photoproduct (SP) | Minor groove widening, A-like DNA tendency, global bending, weakened H-bonds. | Recognition by SPL enzyme for specific repair. | nih.goviucr.orgnih.gov |
| Thymine Glycol (Tg) | Loss of base planarity, disruption of base stacking, destabilization of adjacent base pairs. | Strong block to DNA replication, recognition by BER enzymes. | scirp.orgpnas.organr.frnih.gov |
Enzymology of 5r Dihydrothymine Interactions and Repair
Spore Photoproduct Lyase (SP Lyase) Stereospecificity and Mechanism in (5R)-Dihydrothymine Repair
Spore photoproduct lyase (SPL) is a specialized DNA repair enzyme that plays a critical role in the resilience of bacterial spores to UV radiation. wikipedia.org This enzyme is responsible for repairing a specific type of DNA damage known as the spore photoproduct (SP), which is chemically identified as 5-thyminyl-5,6-dihydrothymine. wikipedia.orgoup.com The formation of SP creates a chiral center at the C5 position of the dihydrothymine (B131461) residue, leading to two possible diastereomers: (5R)-SP and (5S)-SP. nih.gov
Extensive research has demonstrated that SP lyase exhibits strict stereospecificity, exclusively repairing the (5R)-SP isomer while showing no activity towards the (5S)-SP form. oup.comnih.gov This specificity is crucial for the efficient and accurate repair of UV-induced DNA damage in spores. The repair process is a direct reversal mechanism that restores the two original thymine (B56734) bases without the need for light, distinguishing it from photolyases. oup.comcore.ac.uk
The mechanism of SP lyase is a fascinating example of radical-based catalysis. oup.com It belongs to the radical S-adenosyl-L-methionine (SAM) superfamily of enzymes. mdpi.com The repair process is initiated by the reductive cleavage of SAM by a [4Fe-4S] cluster within the enzyme, which generates a highly reactive 5'-deoxyadenosyl radical (5'-dA•). mdpi.comanr.fr This radical then abstracts a hydrogen atom from the C6 position of the this compound moiety of the SP lesion. oup.commdpi.com This abstraction initiates a series of electron rearrangements that lead to the cleavage of the carbon-carbon bond linking the two thymine rings, thereby repairing the DNA lesion. acs.org
Structural studies of SP lyase in complex with its substrate have provided valuable insights into this mechanism. The active site of the enzyme is precisely configured to position the SAM cofactor and a conserved cysteine residue for hydrogen atom abstraction from the dihydrothymine part of the lesion and subsequent donation to the resulting thyminyl radical, respectively. oup.comresearchgate.net
Interactive Table: Stereospecificity of Spore Photoproduct Lyase
| Substrate | Enzyme Activity | Reference |
| (5R)-SP | Repaired | oup.comnih.gov |
| (5S)-SP | Not Repaired | oup.comnih.gov |
| Cyclobutane (B1203170) Pyrimidine (B1678525) Dimer (CPD) | Not Repaired | oup.com |
| 6-4 Photoproduct (6-4PP) | Not Repaired | oup.com |
Dihydropyrimidine (B8664642) Dehydrogenase and Dihydropyrimidinase Activity on Dihydrothymine Metabolites
In the catabolic pathway of pyrimidines, dihydrothymine is a key intermediate. Two enzymes, dihydropyrimidine dehydrogenase (DPD) and dihydropyrimidinase, are central to its metabolism.
Dihydropyrimidine dehydrogenase (DPD), also known as dihydrouracil (B119008) dehydrogenase, is the initial and rate-limiting enzyme in the breakdown of thymine. ontosight.airesearchgate.net It catalyzes the reduction of thymine to 5,6-dihydrothymine, using NADPH as a cofactor. ontosight.aiuniprot.orgreactome.org This enzyme also acts on uracil (B121893), converting it to dihydrouracil. uniprot.org
Following the action of DPD, dihydropyrimidinase catalyzes the next step in the pathway. This enzyme is responsible for the reversible hydrolytic ring opening of dihydropyrimidines. uniprot.org Specifically, it hydrolyzes 5,6-dihydrothymine to N-carbamyl-beta-aminoisobutyrate. uniprot.org Similarly, it converts 5,6-dihydrouracil to N-carbamyl-beta-alanine. uniprot.org Deficiencies in dihydropyrimidinase can lead to the accumulation of dihydrothymine and dihydrouracil in the body. mhmedical.com
The sequential action of these two enzymes is essential for the proper degradation of pyrimidine bases. The activity of DPD is a critical factor in the metabolism of certain drugs, such as the anticancer agent 5-fluorouracil. ontosight.ai
Interactive Table: Enzymes in Dihydrothymine Metabolism
| Enzyme | Substrate(s) | Product(s) | Cofactor | Reference |
| Dihydropyrimidine Dehydrogenase (DPD) | Thymine, Uracil | 5,6-Dihydrothymine, 5,6-Dihydrouracil | NADPH | ontosight.aiuniprot.org |
| Dihydropyrimidinase | 5,6-Dihydrothymine, 5,6-Dihydrouracil | N-carbamyl-beta-aminoisobutyrate, N-carbamyl-beta-alanine | - | uniprot.org |
DNA Glycosylase Recognition and Excision of this compound Derivatives
DNA glycosylases are key enzymes in the base excision repair (BER) pathway, which is responsible for removing damaged or modified bases from DNA. frontiersin.org These enzymes recognize specific DNA lesions and cleave the N-glycosidic bond between the damaged base and the deoxyribose sugar, initiating the repair process. frontiersin.org
Several DNA glycosylases have been shown to recognize and excise dihydrothymine and its derivatives. For instance, Escherichia coli endonuclease III exhibits activity towards 5,6-dihydrothymine (DHT), although it shows a preference for other oxidized pyrimidines like thymine glycol. nih.govacs.org The formamidopyrimidine-DNA glycosylase (Fpg) from E. coli also has a minor but significant activity on DHT-containing oligonucleotides. nih.govacs.org
In humans, DNA glycosylases such as hNTH1 and NEIL1 are involved in the repair of oxidized pyrimidines. nih.govpnas.org While the primary substrates for these enzymes are lesions like thymine glycol, there is evidence for their involvement in the recognition of similar saturated pyrimidine rings. oup.com The recognition mechanism often involves the enzyme flipping the damaged base out of the DNA helix and into a specific active site pocket for catalysis. frontiersin.org The structural properties of the lesion, such as the loss of aromaticity in the case of dihydrothymine, are critical for recognition and discrimination from normal bases. oup.com
Furthermore, the XRCC1 protein, a crucial scaffold protein in BER, has been found to interact with and stimulate the activity of DNA glycosylases that excise dihydrothymine, suggesting a coordinated effort in the repair of such lesions. nih.gov
Interactive Table: DNA Glycosylase Activity on Dihydrothymine Derivatives
| Enzyme | Organism | Substrate Recognized | Relative Activity | Reference |
| Endonuclease III | E. coli | 5,6-Dihydrothymine (DHT) | Lower than for Thymine Glycol | nih.govacs.org |
| Fpg | E. coli | 5,6-Dihydrothymine (DHT) | Minor but relevant | nih.govacs.org |
| hNTH1 | Human | Oxidized Pyrimidines | - | nih.gov |
| NEIL1 | Human | Oxidized Pyrimidines | - | pnas.org |
Nucleotide Excision Repair (NER) Pathway Involvement in this compound Lesion Processing
In addition to the specific repair by SP lyase in spores, the general nucleotide excision repair (NER) pathway can also process dihydrothymine-related lesions. mdpi.com The NER pathway is a versatile DNA repair system that recognizes and removes a wide variety of bulky DNA lesions that distort the DNA helix. acs.org
In E. coli, the UvrABC endonuclease system is the core of the NER pathway. It has been shown that the (5R)-Thymine glycol (Tg) lesion, which is structurally similar to dihydrothymine, is a substrate for NER. acs.org However, DNA containing dihydrothymine itself, which lacks the potential for cis-trans epimerization seen in thymine glycol, is reportedly not incised by the E. coli UvrABC proteins. acs.org This suggests that the structural distortion caused by the lesion is a key factor for recognition by the NER machinery.
In humans, NER proteins have also been shown to excise thymine glycol in vitro. acs.org The presence of a persistent 5,6-dihydrothymine (DHT) lesion can impair the efficiency of the base excision repair of a nearby lesion, suggesting that while not a direct substrate, its presence can influence other repair pathways. nih.gov Germinating spores utilize both the specific SP lyase pathway and the general NER pathway to repair spore photoproducts, highlighting the importance of having multiple repair systems to ensure genomic integrity. mdpi.com
Radical S-Adenosylmethionine (SAM) Enzyme Superfamily in this compound-Related Processes
The radical S-adenosylmethionine (SAM) superfamily is a large and diverse group of enzymes that utilize a [4Fe-4S] cluster and SAM to catalyze a wide range of radical-based reactions. mdpi.comnih.gov Spore photoproduct lyase (SP lyase), the enzyme that specifically repairs the this compound component of the spore photoproduct, is a prominent member of this superfamily. oup.commdpi.com
The fundamental mechanism of radical SAM enzymes involves the one-electron reduction of the [4Fe-4S] cluster, which then donates an electron to SAM. oup.com This leads to the reductive cleavage of SAM's C5'-S bond, generating a highly reactive 5'-deoxyadenosyl radical. mdpi.comanr.fr This radical is a powerful oxidizing agent that initiates the catalytic cycle by abstracting a hydrogen atom from the substrate. mdpi.com
In the case of SP lyase, this hydrogen abstraction occurs at the C6 position of the this compound residue of the spore photoproduct. oup.commdpi.com This initiates the fragmentation of the lesion and the restoration of the two thymine bases. nih.gov The study of SP lyase and other radical SAM enzymes has provided significant insights into the capabilities of radical-based chemistry in biological systems, particularly in the context of complex DNA repair reactions. oup.comnih.gov
The catalytic strategy of SP lyase, combining features of both radical SAM enzymes and DNA repair enzymes, allows for a light-independent, direct reversal of DNA damage, a unique mechanism within the broader landscape of DNA repair. oup.comresearchgate.net
Synthetic Strategies and Analogue Development for 5r Dihydrothymine
Stereoselective Synthesis of (5R)-Dihydrothymine and its Nucleoside Analogues
The precise three-dimensional arrangement of atoms in nucleoside analogues is often critical for their biological activity. Consequently, developing stereoselective synthetic methods to produce specific isomers, such as those containing this compound, is a primary focus of medicinal chemistry.
Enzymatic Approaches: Biocatalysis offers significant advantages for stereoselective synthesis, leveraging the inherent specificity of enzymes to create chiral molecules with high purity. Dihydroxyacetone phosphate (B84403) (DHAP)-dependent aldolases, for example, catalyze the aldol (B89426) addition of DHAP to various aldehydes, generating products with two new stereocenters. nih.gov Researchers have utilized enzymes like fructose-1,6-biphosphate aldolase (B8822740), rhamnulose-1-phosphate aldolase, and fuculose-1-phosphate aldolase as biocatalysts with aldehyde derivatives of thymine (B56734) to produce new chiral acyclic nucleoside analogues with conversion yields between 70% and 90%. nih.gov Such enzymatic strategies are valuable for producing compounds that mimic the open pentose (B10789219) residue of natural nucleosides. nih.gov
Enzymatic methods are also central to the synthesis of nucleoside-5'-triphosphates (NTPs), which are the active forms for many antiviral and anticancer drugs. mdpi.com In vitro cascade reactions using purified enzymes provide a powerful alternative to traditional chemical synthesis, which often requires complex protection and deprotection steps. mdpi.com These biocatalytic cascades can start from either nucleobases or nucleosides to produce the desired NTP analogues. mdpi.com
Chemical Synthesis and Labeled Analogues: Chemical methods have been developed for the stereoselective synthesis of labeled nucleosides, which are invaluable tools for mechanistic studies. One approach describes the synthesis of (5'R)-[5'-²H₁;5'-¹³C]nucleosides. nih.gov This method involves the preparation of a stereoselectively dual-labeled ribose derivative, which is then used to construct the final nucleoside in a conventional manner. nih.gov The key step is a stereoselective deuteride (B1239839) transfer reaction to a 5-oxo-D-[5-¹³C]ribose derivative, which successfully establishes the (5'R) configuration. nih.gov
| Synthetic Method | Enzyme/Reagent | Substrate | Product | Key Feature |
| Enzymatic Aldol Addition | DHAP-dependent aldolases | Aldehyde derivatives of thymine | Chiral acyclic nucleoside analogues | Creates two stereocenters with high conversion yields (70-90%). nih.gov |
| Enzymatic Phosphorylation | Nucleoside kinases, Polyphosphate kinases | Nucleosides or Nucleobases | Nucleoside-5'-triphosphate analogues | High regio- and stereoselectivity in "one-pot" reactions. mdpi.com |
| Stereoselective Labeling | Alpine-Borane-d | 5-oxo-D-[5-¹³C]ribose derivative | (5'R)-[5'-²H₁;5'-¹³C]nucleosides | Allows for the synthesis of isotopically labeled nucleosides with specific stereochemistry for mechanistic studies. nih.gov |
Development of this compound-Containing Oligonucleotides for Research
To investigate the biological consequences of DNA lesions like dihydrothymine (B131461), researchers require synthetic DNA fragments (oligonucleotides) containing this specific modification. The spore photoproduct (SP), a dimer formed in bacterial spores upon UV irradiation, is a prominent example of a lesion that contains a this compound moiety. iu.edu
A significant challenge in this area is the instability of the 5,6-dihydrothymine base under the standard chemical conditions used in automated oligonucleotide synthesis. oup.comcapes.gov.brnih.gov To overcome this, specialized chemical strategies have been developed. A key innovation was the creation of a new set of amino protecting groups that are compatible with the sensitive nature of the dihydrothymine lesion. oup.comcapes.gov.br Using these protective groups, a 5,6-dihydrothymidine (B1329944) phosphoramidite (B1245037) was successfully synthesized and employed to create 14-mer and 17-mer oligonucleotides containing the modified base. oup.comcapes.gov.brnih.gov The integrity of the dihydrothymine within these synthetic DNA strands was confirmed by mass spectrometry. oup.comcapes.gov.brnih.gov
Similarly, to enable detailed structural and biological studies of the spore photoproduct, a phosphoramidite of the SP dinucleotide has been synthesized. iu.edu This reagent allows for the site-specific incorporation of the SP lesion into oligonucleotides with high purity, an approach far superior to generating the lesion by UV irradiation of DNA, which produces low yields and multiple side products. iu.edu
These specialized oligonucleotides serve as critical substrates for studying DNA repair pathways. For instance, oligonucleotides containing a single 5,6-dihydrothymine (DHT) have been used to investigate the substrate specificity and excision mechanism of repair enzymes like E. coli endonuclease III and formamidopyrimidine DNA glycosylase (Fpg). acs.org Kinetic studies show that endonuclease III processes thymine glycol (Tg) far more efficiently than DHT, while Fpg also shows a minor but relevant activity towards DHT, broadening its known substrate range. acs.org
| Oligonucleotide Type | Synthetic Approach | Research Application | Key Finding | | :--- | :--- | :--- | :--- | :--- | | Single 5,6-Dihydrothymine | Use of a 5,6-dihydrothymidine phosphoramidite with specialized protecting groups. oup.comcapes.gov.br | Substrate for DNA repair enzyme assays. acs.org | Endonuclease III excises DHT, but less efficiently than thymine glycol. acs.org | | Spore Photoproduct (SP) | Use of a synthesized SP phosphoramidite for solid-phase synthesis. iu.edu | Structural and biological studies of a major UV-induced DNA lesion. iu.edu | Enables preparation of high-purity SP-containing oligonucleotides for detailed analysis. iu.edu |
Preparation of Stereoisomeric C5-C5'-Linked Dihydrothymine Dimers
Besides single-base lesions, DNA can suffer damage that results in the cross-linking of adjacent bases. C5-C5'-linked dihydrothymine dimers are significant products formed by the radiolytic one-electron reduction of thymine derivatives in the absence of oxygen. nih.gov
A common method for preparing these dimers involves the γ-irradiation of anoxic aqueous solutions of thymine precursors. nih.gov For example, the reduction of 1-methylthymine (B1212163) or 1,3-dimethylthymine (B183395) yields stereoisomeric C5-C5'-linked dimers. nih.gov These products can be fractionated into two main forms:
Meso forms : These are (5R,5'S)- and (5S,5'R)-bi-5,6-dihydrothymine.
Racemic mixture : A mix of (5R,5'R)- and (5S,5'S)-bi-5,6-dihydrothymines.
The meso and racemic dimers are produced in nearly equal amounts. nih.gov When thymidine (B127349) is used as the precursor, the radiolytic reduction results in a pseudo-meso form and two other diastereomers of bi-5,6-dihydrothymidine. nih.gov
X-ray crystal structure analysis of these dimers has provided detailed structural insights. nih.gov In most of the stereoisomers, the two pyrimidine (B1678525) rings overlap significantly, a feature shared with mutagenic cis-syn-cyclobutane photodimers. nih.gov The rings are twisted relative to each other around the C5-C5' bond, with specific torsion angles depending on the isomer. nih.gov This structural distortion suggests that if these dimers were formed within a DNA duplex, they would likely cause significant structural perturbation. nih.gov
| Precursor | Dimer Product | Stereochemistry | Structural Feature (Twist Angle) |
| 1-Methylthymine | 3a[meso] | (5R,5'S) | 51.1° nih.gov |
| 1-Methylthymine | 3a[rac] | (5R,5'R) / (5S,5'S) | -85.4° nih.gov |
| 1,3-Dimethylthymine | 3b[meso] | (5R,5'S) | -65° nih.gov |
| 1,3-Dimethylthymine | 3b[rac] | (5R,5'R) / (5S,5'S) | 43° nih.gov |
| Thymidine | 3c[RS] | (5R,5'S) | 64.9° nih.gov |
Design and Synthesis of Biologically Relevant this compound Analogues
The design and synthesis of analogues of this compound are driven by the need for new therapeutic agents, particularly antiviral and anticancer drugs, and for molecular probes to study biological processes. ontosight.ai Understanding the structure-activity relationship is key to creating effective molecules.
Computational Design: Computational chemistry plays a vital role in the rational design of new analogues. Ab initio studies on various N1- and/or C6-alkyl-5,6-dihydrothymine diastereomers have been performed to understand the factors that control their three-dimensional conformation. acs.org These studies revealed that substituents at the N1, C5, and C6 positions significantly influence the molecule's preferred shape. acs.org For example, in the absence of an N1-substituent, the dihydrothymine ring tends to adopt a half-chair conformation where the C5 and C6 substituents are in equatorial positions. acs.org However, introducing bulky groups can force substituents into axial positions to minimize steric clashes. acs.org These computational insights are crucial for predicting the conformation of newly designed analogues, which in turn affects how they interact with biological targets like enzymes or receptors. acs.org
Synthesis of Novel Analogues: Building on these design principles, chemists have synthesized a wide array of analogues. One area of exploration is the creation of C-arylnucleoside analogues, where an aromatic ring is directly attached to the sugar moiety. mdpi.com For instance, 3'(S)-C-phenyl-β-D-xylofuranosyluracil was synthesized by treating a 3'-ketouridine derivative with phenyllithium. mdpi.com
More complex heterocyclic systems incorporating a pyrimidine-like structure have also been developed. In a search for new anticancer agents, a series of compounds featuring a fused structure of indolizine (B1195054) and pyrrolo[1,2-c]pyrimidine (B3350400) were synthesized and evaluated. mdpi.com One analogue, 5-(2-Hydroxyphenyl)pyrrolo[1′,2′:1,6]pyrimido[5,4-b]indolizine-12-carbonitrile, demonstrated potent activity against liver cancer cell lines. mdpi.com The synthesis of such complex molecules showcases the advanced chemical strategies being employed to generate novel, biologically active compounds based on the core pyrimidine scaffold.
| Analogue Class | Synthetic Strategy | Example Compound | Potential Application |
| Conformationally Defined Analogues | Computationally-guided design and synthesis. acs.org | (6S)-1,6-dimethyl-5,6-dihydrothymine | Probes for studying enzyme-substrate interactions. acs.org |
| C-Arylnucleosides | Organometallic addition to a keto-nucleoside. mdpi.com | 3'(S)-C-phenyl-β-D-xylofuranosyluracil | Elucidation of enzyme recognition; potential therapeutic agents. mdpi.com |
| Fused Heterocycles | Multi-step organic synthesis. mdpi.com | 5-(2-Hydroxyphenyl)pyrrolo[1′,2′:1,6]pyrimido[5,4-b]indolizine-12-carbonitrile | Anticancer agents. mdpi.com |
Advanced Spectroscopic and Computational Methodologies for 5r Dihydrothymine Research
Structural Elucidation via X-ray Crystallography of (5R)-Dihydrothymine and its Derivatives
X-ray crystallography has been instrumental in determining the precise three-dimensional structure of this compound derivatives, providing foundational insights into their stereochemistry and solid-state conformation.
A key study successfully determined the crystal structure of (-)-cis-(5R,6S)-5,6-dihydroxy-5,6-dihydrothymidine, a gamma-radiation-induced product of thymidine (B127349). cdnsciencepub.comresearchgate.net The crystals were found to belong to the orthorhombic space group P212121 with specific cell dimensions. cdnsciencepub.com The analysis revealed a half-chair pucker for the 5,6-saturated pyrimidine (B1678525) ring, a conformation also observed in the isolated base with a cis configuration. cdnsciencepub.com This puckering is characterized by Cremer–Pople parameters Q = 0.48 Å, θ = 62°, and φ = 103°. cdnsciencepub.com The conformation around the N-glycosyl bond was determined to be anti, with a χ angle of -111.6(5)°. cdnsciencepub.com The sugar moiety exhibits a 2T1 pucker, which contrasts with the O4'-endo type pucker seen in related molecules like 5,6-dihydrothymidine (B1329944). cdnsciencepub.com The conformation about the C4'—C5' bond is gauche+. cdnsciencepub.com These solid-state structural details show good agreement with findings from 1H NMR studies conducted in aqueous solutions. cdnsciencepub.comacs.org
Furthermore, X-ray crystallography has been employed to study stereoisomeric C5-C5'-linked dihydrothymine (B131461) dimers, which are formed through the radiolytic one-electron reduction of thymine (B56734) derivatives. nih.govdoi.org These studies have revealed that the pyrimidine rings of these dimers, with the exception of the racemic form of bi-5,6-dihydrothymine, exhibit considerable overlap, similar to what is observed in cis-syn-cyclobutane photodimers. nih.gov The degree of twisting between the pyrimidine rings around the C5-C5' bond was quantified for various stereoisomers, providing crucial data on their three-dimensional arrangement. nih.gov
Table 1: Crystallographic Data for (-)-cis-(5R,6S)-5,6-dihydroxy-5,6-dihydrothymidine
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | cdnsciencepub.com |
| Space Group | P212121 | cdnsciencepub.com |
| a (Å) | 8.420(1) | cdnsciencepub.com |
| b (Å) | 10.422(1) | cdnsciencepub.com |
| c (Å) | 13.552(1) | cdnsciencepub.com |
| N-glycosyl bond conformation | anti | cdnsciencepub.com |
| χ angle (°) | -111.6(5) | cdnsciencepub.com |
| Sugar Pucker | 2T1 | cdnsciencepub.com |
| C4'—C5' bond conformation | gauche+ | cdnsciencepub.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational dynamics of this compound and its derivatives in solution, providing insights that complement solid-state data from X-ray crystallography. auremn.org.brwikipedia.orgrsc.org
Proton NMR (1H NMR) studies have been extensively used to analyze the conformational properties of various 5,6-saturated thymidine derivatives, including the diastereoisomers of 5,6-dihydroxy-5,6-dihydrothymidine. capes.gov.br These studies, often conducted at high frequencies like 250 MHz in aqueous solutions, have established a strong correlation between the configuration at the C6 carbon and the conformation of the sugar ring (osidic conformation). capes.gov.br It has been observed that the puckering of the furanose ring is more pronounced in the levorotatory (6S) nucleosides compared to the dextrorotatory (6R) diastereoisomers. capes.gov.br
The population of the 2'-endo conformer is also influenced by the stereochemistry, following the order: (-) > (+) > thymidine. capes.gov.br Importantly, these 5,6-saturated nucleosides preferentially adopt an anti conformation around the glycosidic bond. capes.gov.br The analysis of coupling constants and chemical shifts in NMR spectra allows for the determination of the proportions of different conformers in solution. mdpi.com Two-dimensional NMR techniques, such as 1H–13C HSQC, 1H–13C HMBC, and 1H–1H TOCSY, are employed to assign all the resonance signals in the spectra, which is a prerequisite for detailed conformational analysis. mdpi.com
In the context of DNA, NMR studies have been used to refine the structure of duplexes containing this compound lesions. For instance, the structure of a DNA duplex with a 5R-thymine glycol (Tg) mispaired with guanine (B1146940) was refined using NMR-derived distance and torsion angle restraints. nih.gov These studies revealed that the cis-(5R,6S)-Tg lesion adopts a wobble orientation, remaining stacked within the helix but causing a shift towards the major groove. nih.gov
Mass Spectrometry (LC-MS/MS) for Detection and Quantification of this compound Products
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for the detection and quantification of this compound and its related products in various biological matrices. nih.govplos.org This technique is particularly valuable for studying DNA damage and repair processes.
LC-MS/MS methods have been developed for the rapid determination of dihydropyrimidine (B8664642) dehydrogenase (DPD) activity by measuring the conversion of thymine to dihydrothymine. nih.gov In these assays, reversed-phase HPLC is coupled with electrospray ionization (ESI) tandem mass spectrometry. The product, dihydrothymine, is detected using multiple-reaction monitoring (MRM), which provides high specificity. nih.gov The use of a stable-isotope labeled internal standard, such as deuterated dihydrothymine, ensures accurate quantification. nih.gov These methods are characterized by short analytical run times, typically around 10 minutes, and low limits of quantification. nih.gov
Furthermore, LC-MS/MS is crucial for the extended diagnosis of purine (B94841) and pyrimidine disorders from urine samples. plos.org By developing robust LC-MS/MS assays, it is possible to simultaneously detect and quantify a wide range of biomarkers, including 5,6-dihydrothymine. plos.org These assays often involve a simple sample preparation followed by analysis using an LC-MS/MS system with specific gradient elution and MRM settings for each analyte. plos.org
Tandem mass spectrometry can also be used to determine the location of thymine glycol lesions within oligodeoxynucleotides by identifying characteristic fragment ions. acs.org The distinctive product-ion spectra of the [M+H]+ and [M+Na]+ ions of the two cis stereoisomers of thymine glycol allow for their differentiation. acs.org
Table 2: Performance Characteristics of an LC-MS/MS Method for Dihydrothymine Quantification
| Parameter | Value | Reference |
| Lower Limit of Quantification | 54 µg/L (0.4 µmol/L) | nih.gov |
| Intra-assay Variation | <7% | nih.gov |
| Inter-assay Variation | <7% | nih.gov |
| Correlation with Radiochemical Method (R2) | 0.980 | nih.gov |
Ab Initio and Density Functional Theory (DFT) Calculations for Electronic and Conformational Properties
Ab initio and Density Functional Theory (DFT) calculations are powerful computational tools for investigating the electronic and conformational properties of this compound and its derivatives at the molecular level. diva-portal.org These methods provide insights that are often difficult to obtain through experimental techniques alone.
Computational studies have been performed on various N(1)- and/or C(6)-alkyl-5,6-dihydrothymine diastereomers using high levels of theory, such as MP4(SDTQ)/6-31G//HF/6-31G and MP2/6-311G//HF/6-31G. nih.gov These calculations have demonstrated the significant influence of substituents at the N(1), C(5), and C(6) positions on the preferred conformation of each isomer. nih.gov For instance, in the absence of a substituent at the N(1)-position, a half-chair conformation with equatorial C(5)- and C(6)-substituents is favored. nih.gov However, for (6S)-1,6-dimethyl-5,6-dihydrothymine, the C(6)-substituent adopts an axial position to minimize steric interactions with the N(1)-substituent. nih.gov
DFT calculations have also been used to study the structures of all diastereoisomers of 5,6-dihydroxy-5,6-dihydrothymine (thymine glycol) and 5,6-dihydrothymine. nih.gov These studies have shown that the methyl group on C5 of thymine glycol has a strong preference for a pseudo-axial orientation, whereas in 5,6-dihydrothymine, a pseudo-equatorial methyl group is favored. nih.gov This difference in conformational preference may explain the distinct biological consequences of these two DNA lesions. nih.gov
Furthermore, ab initio and DFT methods have been applied to compare the electronic properties of the cis diastereoisomers of thymidine glycol. acs.org These calculations have revealed significant differences in their electronic properties, such as the dipole moment, which may be related to changes in the rotameric population around the C4'−C5' bond. acs.org The distribution of the electrostatic potential also differs between the isomers, which can help in understanding the structural changes that occur when these lesions are incorporated into a DNA molecule. acs.org
Molecular Dynamics Simulations for this compound in DNA Duplexes
Molecular dynamics (MD) simulations provide a dynamic perspective on the behavior of this compound and its derivatives when incorporated into DNA duplexes. nih.govacs.org These simulations can reveal how these lesions affect the structure, stability, and dynamics of the DNA double helix.
MD simulations have been used to study the effects of various ring-saturated thymine lesions, including 5,6-dihydrothymine, on the structure of a DNA dodecamer. nih.govcapes.gov.br These simulations have shown that while 5,6-dihydrothymine itself does not cause significant perturbations to the DNA structure, other lesions like thymine glycol can lead to dramatic increases in the rise parameter between the lesion and the adjacent adenine (B156593) on the 5' side. nih.gov These structural changes are often accompanied by a weakening of the Watson-Crick hydrogen bonds in the neighboring base pair. nih.gov
The stability of DNA duplexes containing these lesions has also been investigated using MD simulations. The duplex containing cis-(5R,6S)-Tg was found to have comparable stability to the corresponding undamaged DNA. nih.gov Energy decomposition analysis from these simulations revealed that both electrostatic and van der Waals interactions contribute equally to the binding of the cis-(5R,6S)-Tg lesion within the DNA duplex. nih.gov
Broader Academic Applications and Implications of 5r Dihydrothymine Research
Insights into Mechanisms of Nucleic Acid Synthesis, Repair, and Degradation
(5R)-Dihydrothymine, a reduced derivative of the DNA nucleobase thymine (B56734), serves as a critical intermediate in the catabolic pathway of thymine. ontosight.ai Its study offers profound insights into the intricate mechanisms governing the synthesis, repair, and degradation of nucleic acids. The catabolism of pyrimidines, including thymine, is a fundamental biological process. In this pathway, dihydropyrimidine (B8664642) dehydrogenase (DPD) catalyzes the reduction of thymine to 5,6-dihydrothymine. nih.gov Subsequently, dihydropyrimidinase hydrolyzes the saturated ring of dihydrothymine (B131461) to produce N-carbamyl-β-alanine, which is further broken down. Understanding the role and processing of dihydrothymine and its derivatives helps to illuminate the regulatory mechanisms within these pathways. ontosight.ai
Research into dihydrothymine contributes to the understanding of DNA repair processes. cymitquimica.com Damaged bases in DNA, such as those modified by oxidation, are often removed through the base excision repair (BER) pathway. oup.com Enzymes like DNA glycosylases recognize and cleave the damaged base, initiating a cascade of repair events. oup.com Dihydrothymine is recognized by specific DNA glycosylases, such as E. coli endonuclease III and its human homolog NTH1, making it a key substrate for studying the specificity and efficiency of these repair enzymes. oup.comnih.gov Furthermore, the spore photoproduct (SP), a DNA lesion formed under UV radiation, is chemically identified as 5-(R-thyminyl)-5,6-dihydrothymine. oup.com The repair of this specific lesion by the enzyme Spore Photoproduct Lyase (SP lyase) provides a unique model for direct reversal repair mechanisms, highlighting the stereospecificity of DNA repair enzymes, as SP lyase only acts on the 5R-SP diastereomer. oup.com
The accumulation of pyrimidine (B1678525) degradation products, including dihydrouracil (B119008) and dihydrothymine, has been linked to cellular transformation and cancer progression, suggesting that the balance of these metabolites is crucial for cellular health. nih.gov An imbalance can lead to DNA replication and transcriptional stress, underscoring the importance of efficient nucleic acid degradation pathways in maintaining genome integrity. nih.gov
Implications for Understanding Cellular Responses to Oxidative Stress and Radiation
The formation of this compound and related pyrimidine derivatives is a direct consequence of cellular exposure to oxidative stress and ionizing radiation. cymitquimica.comglenresearch.com Ionizing radiation, either directly or indirectly through the radiolysis of water, generates reactive oxygen species (ROS) that damage cellular macromolecules, including DNA. fiveable.menih.govfrontiersin.org Thymine is a frequent target of this oxidative damage, leading to products like thymine glycol and dihydrothymine. glenresearch.comglenresearch.com Dihydrothymine is a major product when DNA is X-irradiated under anaerobic conditions. osti.gov
The study of these lesions provides a window into the cellular mechanisms for coping with oxidative stress. Cells possess robust defense systems, such as the base excision repair (BER) pathway, to remove these damaged bases and maintain genomic integrity. oup.com The generation of ROS can overwhelm these defenses, leading to a state of oxidative stress, which is implicated in numerous pathologies and the aging process. fiveable.memdsafetech.org
Radiation-induced oxidative stress activates complex signaling pathways that determine cell fate, including cell cycle arrest, apoptosis, or repair. fiveable.memdpi.com The p53 tumor suppressor protein plays a critical role in this response, often by regulating the transcription of antioxidant enzymes or pro-apoptotic factors, depending on the level of cellular ROS. frontiersin.orgmdpi.com Therefore, understanding how cells recognize and repair specific lesions like dihydrothymine contributes to the broader picture of how they respond to and survive radiation-induced damage. This knowledge is fundamental to radiobiology and has implications for improving cancer radiotherapy, where the goal is to maximize damage to tumor cells while minimizing it in healthy tissue. frontiersin.org
Development of Research Probes and Tools based on this compound
The specific recognition of this compound and other damaged bases by repair enzymes has been harnessed to develop powerful research tools. A notable application is the creation of fluorescent probes for analyzing DNA repair activity in real-time. nih.gov These probes are often designed as hairpin-shaped oligonucleotides that incorporate a damaged base, such as dihydrothymine or thymine glycol, at a specific site. nih.govresearchgate.net A fluorophore is attached to one end of the oligonucleotide and a quencher to the other. In the intact hairpin structure, the proximity of the quencher to the fluorophore suppresses fluorescence.
When a DNA glycosylase/AP lyase enzyme recognizes and cleaves the phosphodiester bond at the site of the damaged base, the hairpin is cut. oup.comnih.gov This cleavage causes the short, fluorophore-labeled fragment to dissociate from the longer, quencher-bearing strand. The separation of the fluorophore from the quencher results in a detectable increase in fluorescence, providing a direct measure of enzyme activity. oup.comnih.gov
These probes have been successfully used to study the substrate specificity of various DNA repair enzymes, such as E. coli Endonuclease III and its human homolog NTH1. nih.gov For example, such tools have confirmed that while some enzymes efficiently process certain isomers of thymine glycol, their activity on dihydrothymine can be significantly lower, highlighting the subtle specificities of these repair proteins. nih.gov By modifying these probes, for instance by incorporating phosphorothioate (B77711) linkages to prevent non-specific degradation, they can even be used to monitor the initial steps of base excision repair within cell extracts. oup.com
| Probe Name | Damaged Base | Fluorophore/Quencher Pair | Application |
| Fl-RTg | (5R)-Thymine glycol | Fluorescein/Dabcyl | Analyzing Endo III & NTH1 activity. oup.comnih.gov |
| Fl-STg | (5S)-Thymine glycol | Fluorescein/Dabcyl | Analyzing Endo III & NTH1 substrate specificity. oup.comnih.gov |
| Cy5-DHT | Dihydrothymine | Cy5/BHQ2 | Detecting repair of DHT lesions. oup.com |
Investigation of Metabolic Disorders Related to Dihydropyrimidine Metabolism
This compound is a key metabolite in the pyrimidine degradation pathway, and its study is crucial for understanding several inherited metabolic disorders. Deficiencies in the enzymes responsible for this pathway lead to the accumulation of precursor metabolites, including dihydrothymine and uracil (B121893), in bodily fluids, which can have significant clinical consequences. msdmanuals.com
Dihydropyrimidine Dehydrogenase (DPD) Deficiency is an autosomal recessive disorder caused by mutations in the DPYD gene. genecards.orghkjpaed.org DPD is the rate-limiting enzyme that converts thymine and uracil into dihydrothymine and dihydrouracil, respectively. genecards.org A deficiency in this enzyme leads to thymine-uraciluria, an accumulation of thymine and uracil in the urine. hkjpaed.orgnih.gov The clinical presentation is highly variable, but can include severe neurological abnormalities such as seizures, developmental delay, and microcephaly. msdmanuals.comhkjpaed.org
Dihydropyrimidinase Deficiency , also known as dihydropyrimidinuria, is another inborn error of metabolism affecting the next step in the pathway. msdmanuals.com The enzyme dihydropyrimidinase is responsible for hydrolyzing dihydrothymine and dihydrouracil. Its deficiency results in the urinary excretion of these dihydropyrimidines. msdmanuals.com Clinical features are also variable, ranging from benign to severe, and may include feeding problems and lethargy. msdmanuals.com Recent research has shown that the accumulation of dihydropyrimidines can induce the formation of DNA-protein crosslinks, leading to DNA replication and transcriptional stress, which may explain the cellular toxicity and clinical symptoms associated with these disorders. nih.gov
The investigation of these metabolic disorders, characterized by the buildup of metabolites like dihydrothymine, provides critical information on the physiological importance of the pyrimidine catabolic pathway and its role in preventing cellular toxicity. nih.govhkjpaed.org
Future Trajectories in 5r Dihydrothymine Research
Exploration of Undiscovered Metabolic Pathways and Enzymatic Activities
The canonical degradation pathway for thymine (B56734) proceeds through three enzymatic steps, starting with the reduction of thymine to dihydrothymine (B131461) by dihydropyrimidine (B8664642) dehydrogenase (DPD), followed by the ring opening of dihydrothymine by dihydropyrimidinase (DHP), and finally the conversion to β-aminoisobutyric acid by β-ureidopropionase (β-UP). nvkc.nlnih.gov While this pathway is well-established, future research will likely focus on identifying alternative or context-specific metabolic routes and enzymatic activities involving (5R)-dihydrothymine.
An accumulation of dihydropyrimidines, including dihydrothymine, is associated with cellular transformation and cancer progression. biorxiv.orgresearchgate.netoup.com This suggests that in pathological states such as cancer, the standard catabolic pathway may be altered, or that dihydrothymine may be funneled into other, yet undiscovered, metabolic fates. For instance, studies have shown that the upregulation of DHP is a feature of many solid tumors, yet an increase in dihydropyrimidines is also observed in some cancers, pointing to a complex and not fully understood regulation of this pathway. biorxiv.orgoup.com Future investigations could explore whether this compound or its derivatives are substrates for other classes of enzymes, potentially leading to the generation of novel bioactive metabolites.
Furthermore, research into DNA repair mechanisms has revealed enzymes that act on lesions structurally related to this compound. Spore photoproduct lyase (SPL), a radical S-adenosylmethionine (SAM) enzyme, specifically repairs the 5R isomer of 5-thyminyl-5,6-dihydrothymine, a UV-induced DNA lesion in bacterial spores. ucsf.eduoup.com This specificity for the 5R configuration highlights the potential for other enzymes to exist in various organisms, including humans, that recognize and process this compound, especially when it arises as a form of DNA damage. ucsf.edu Ionizing radiation, particularly under anoxic conditions, can produce 5,6-dihydrothymine within the DNA structure, suggesting that dedicated repair or signaling pathways may be initiated by this lesion. mdpi.com The exploration of the human metabolome and proteome using advanced mass spectrometry and activity-based protein profiling could be key to identifying these novel enzymes and pathways.
Advanced Computational Studies for Predictive Modeling of Interactions
Computational chemistry and molecular modeling are powerful tools for predicting and understanding the behavior of small molecules like this compound at an atomic level. Future research will increasingly leverage these methods to model its interactions with biological macromolecules and to predict the properties of its analogues.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound when it is part of a DNA strand or when interacting with an enzyme's active site. osti.gov Such simulations can predict the structural distortions it causes in DNA, which may influence the binding of DNA repair proteins. osti.gov For example, modeling has been used to investigate the interaction of thymine glycol, a related lesion, with endonuclease III. osti.gov Similar approaches can be applied to model the binding of this compound to known enzymes like DHP and to screen for potential off-target interactions with other proteins, helping to explain its biological effects when it accumulates.
Quantum Mechanical (QM) and Ab Initio Studies: QM methods can be used to perform detailed analyses of the electronic structure, conformation, and reactivity of this compound and its derivatives. researchgate.netnih.gov Such studies have already been used to determine the energetically favored conformations of various N(1)- and C(6)-alkyl-5,6-dihydrothymine diastereomers, demonstrating how substituents influence the molecule's shape. researchgate.netnih.gov This level of detail is crucial for understanding how the specific (5R) stereochemistry dictates its recognition by enzymes and for designing analogues with specific conformational properties. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling: As new biological activities of this compound and its analogues are discovered, QSAR models can be developed. These models create a mathematical relationship between the chemical structure of a compound and its biological activity. plos.orgfrontiersin.org By calculating molecular descriptors for a series of this compound analogues and correlating them with experimental activity data, predictive models can be built. plos.org These models would be invaluable for prioritizing the synthesis of novel analogues with potentially enhanced or selective activity, for instance, as inhibitors of specific enzymes or as probes for biological pathways. plos.orgfrontiersin.org
Novel Synthetic Routes for Stereochemically Pure this compound Analogues
The synthesis of stereochemically pure nucleoside analogues is a significant challenge in medicinal chemistry but is essential for delineating structure-activity relationships and developing selective therapeutic agents. iiserpune.ac.in Future research in this area will focus on creating novel, efficient, and highly stereoselective methods to produce this compound and its derivatives.
Current synthetic approaches have successfully produced various derivatives of 5,6-dihydrothymidine (B1329944). For example, methods have been described for the synthesis of trans-6-alkoxy-5-bromo-5,6-dihydrothymidine and trans-6-alkoyloxy-5-bromo-5,6-dihydrothymidine, where the resulting diastereoisomers were separated by chromatography. nih.gov Other work has detailed the synthesis of 6-(alpha-thyminyl)-5,6-dihydro-4-thiothymine derivatives, which resulted in different stereochemical configurations at the C6 position. nih.govacs.org
The development of novel synthetic strategies will likely move towards asymmetric synthesis, employing chiral catalysts or auxiliaries to directly favor the formation of the desired (5R) isomer, thus avoiding the need for challenging diastereomer separations. Enzymatic synthesis, using engineered enzymes, could also provide a highly specific route to this compound analogues. The challenges in nucleoside synthesis, such as the compatibility issues between the basicity of the nucleobase and acidic reaction conditions, drive the need for innovative catalytic systems, such as the [Au/Ag] catalysis used for other N-glycosides. iiserpune.ac.in The ability to synthesize a library of stereochemically pure this compound analogues will be critical for probing their interactions with specific enzymes and receptors, and for exploring their potential as pharmacological agents. iiserpune.ac.innih.gov
Elucidating the Full Spectrum of Biological Roles and Consequences
While this compound is a known human metabolite, the full extent of its biological roles and the consequences of its accumulation are not completely understood. ebi.ac.uk Future research will aim to clarify its function beyond simple catabolism, investigating it as a potential signaling molecule and a mediator of pathological processes.
Deficiencies in the enzyme dihydropyrimidinase (DHP) lead to the accumulation of dihydrothymine and dihydrouracil (B119008), resulting in neurological and gastrointestinal problems. The accumulation of these metabolites is also linked to increased DNA replication stress and the formation of DNA-protein crosslinks, which can inhibit DNA-templated processes like replication and transcription. nih.govbiorxiv.orgoup.com A key future goal will be to elucidate the precise molecular mechanisms by which elevated this compound levels lead to this cellular toxicity and genomic instability. This includes identifying the specific proteins that are crosslinked to DNA and understanding how these adducts are recognized and repaired by the cell.
The role of this compound in cancer is another critical area for future investigation. It has been identified as a metabolic signature in certain cancers, and its accumulation has been shown to support the acquisition of aggressive mesenchymal characteristics in breast cancer cells. biorxiv.orgoup.com Research is needed to determine if this compound is merely a biomarker of altered metabolism or if it actively contributes to oncogenesis and metastasis. For example, it could act as a signaling molecule, influencing pathways that control cell growth, proliferation, or invasion.
Finally, its role as a product of DNA damage warrants further study. mdpi.comnih.gov The presence of this compound in DNA can impair base excision repair of other nearby lesions, suggesting it can contribute to the complexity of clustered DNA damage. nih.gov Understanding how the cell processes this specific lesion within the context of chromatin and various DNA repair pathways will provide a more complete picture of how cells maintain genome integrity in the face of oxidative and radiative stress. nih.govfrontiersin.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
